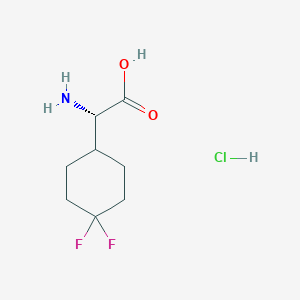

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of cyclohexylacetic acid, where the cyclohexyl ring is substituted with two fluorine atoms at the 4-position and an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which is subjected to fluorination to introduce the difluoro substituents at the 4-position.

Amination: The difluorocyclohexanone is then converted to the corresponding amine through reductive amination.

Acetic Acid Derivative Formation: The amine is reacted with bromoacetic acid to form the acetic acid derivative.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Inhibition of Ubiquitin Ligase E3 Cereblon

Recent studies have indicated that (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid; hydrochloride acts as an inhibitor of the ubiquitin ligase E3 cereblon. This mechanism is crucial for regulating protein degradation pathways that are often dysregulated in cancer .

Potential Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

Preliminary research indicates that the compound may exhibit anti-inflammatory effects. It is hypothesized that these effects could be mediated through the inhibition of specific pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of Ubiquitin Ligase E3 | Impacts protein degradation pathways linked to cancer. |

| Anticancer Potential | Induces apoptosis in cancer cell lines through signaling modulation. |

| Anti-inflammatory Effects | May inhibit pro-inflammatory cytokines and enzymes. |

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer properties of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid; hydrochloride on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased markers of apoptosis when treated with varying concentrations of the compound .

Case Study 2: Inflammatory Response Modulation

In another study focused on inflammatory diseases, researchers administered the compound to models of acute inflammation. The findings suggested a marked decrease in inflammatory markers and cytokine levels, supporting its potential therapeutic role in managing inflammatory conditions .

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-amino-2-(4-fluorocyclohexyl)acetic acid;hydrochloride: Similar structure but with only one fluorine atom.

(2S)-2-amino-2-(4,4-dichlorocyclohexyl)acetic acid;hydrochloride: Chlorine atoms instead of fluorine.

(2S)-2-amino-2-(4,4-dibromocyclohexyl)acetic acid;hydrochloride: Bromine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and bioavailability in medicinal applications.

Biologische Aktivität

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, also known by its CAS number 2231665-41-9, is a compound that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of a difluorocyclohexyl group, suggests potential applications in medicinal chemistry, particularly as a therapeutic agent.

- IUPAC Name : (S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : 229.65 g/mol

- Purity : 97%

Biological Activity

The biological activity of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride has been explored in several studies, focusing on its potential as an inhibitor and therapeutic agent.

Research indicates that this compound may exhibit inhibitory effects on certain enzymes and pathways relevant to cancer progression and other diseases. The difluorocyclohexyl moiety is believed to enhance the lipophilicity and binding affinity of the compound to target proteins.

Case Studies and Research Findings

-

Inhibitory Activity : In vitro studies have demonstrated that (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride shows promising inhibitory activity against various targets. For instance, it has been compared to established inhibitors like Olaparib, revealing comparable or enhanced potency in certain assays .

Compound Target IC50 (nM) (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid PARP-1 12.86 Olaparib PARP-1 4.40 -

Antiproliferative Effects : The compound has been tested for its antiproliferative effects on various cancer cell lines. Notably, it exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective growth inhibition .

Cell Line IC50 (µM) MDA-MB-436 10.70 Control (DMSO) - -

Cell Cycle Analysis : Further investigations into the cellular mechanisms revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase in MDA-MB-436 cells. This suggests that it may induce apoptosis through specific pathways .

- Control G2/M Stage : 25.12%

- Treated G2/M Stage : 30.39%

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that the compound has a manageable safety profile; however, detailed studies are required to fully understand its toxicity and side effects.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJOKBLTFFPVBF-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.